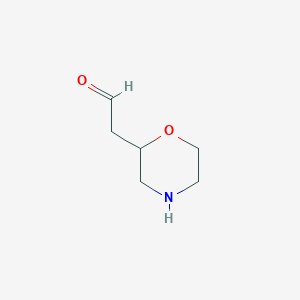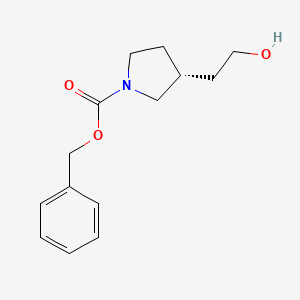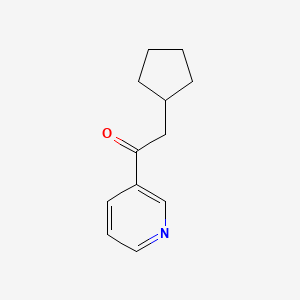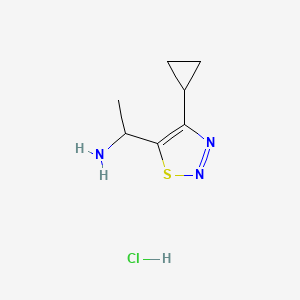![molecular formula C9H14FNO2 B15305466 Methyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B15305466.png)
Methyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate is a bicyclic compound that features a fluorine atom and a nitrogen-containing heterocycle.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate typically involves the enantioselective construction of the azabicyclo[3.2.1]octane scaffold. One common method is the Dieckmann cyclization of a piperidine derivative, which forms the bicyclic core . The reaction conditions often include the use of strong bases and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, such as carbonyl groups, to alcohols.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
Methyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate has several scientific research applications, including:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme interactions and receptor binding due to its unique structure.
Industry: It is used in the production of fine chemicals and as a building block for more complex compounds.
Mecanismo De Acción
The mechanism of action of Methyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the nitrogen-containing heterocycle play crucial roles in its binding affinity and specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but lacks the fluorine atom and the ester functional group.
8-Azabicyclo[3.2.1]octane: This compound is another member of the azabicyclo[3.2.1]octane family and is commonly found in tropane alkaloids.
Uniqueness
Methyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate is unique due to the presence of the fluorine atom and the ester functional group, which confer distinct chemical and biological properties. These features enhance its potential as a versatile intermediate in organic synthesis and its applicability in various scientific research fields .
Propiedades
Fórmula molecular |
C9H14FNO2 |
|---|---|
Peso molecular |
187.21 g/mol |
Nombre IUPAC |
methyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate |
InChI |
InChI=1S/C9H14FNO2/c1-13-7(12)8-2-3-9(10,4-8)6-11-5-8/h11H,2-6H2,1H3 |
Clave InChI |
ABPRINCJWZHMAD-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C12CCC(C1)(CNC2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Boc-4-[1,1'-biphenyl]-4-YL-4-hydroxypiperidine](/img/structure/B15305387.png)
![1-{4-Fluoro-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride](/img/structure/B15305394.png)

![[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B15305415.png)


![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopropan-1-amine](/img/structure/B15305435.png)
![(2-Fluoroethyl)[(2,4,5-trimethylphenyl)methyl]amine hydrochloride](/img/structure/B15305443.png)



![{3,3-Dimethylbicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride](/img/structure/B15305456.png)


